2-{2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-YL)oxy]acetamido}pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-YL)oxy]acetamido}pentanedioic acid is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one moiety, which is responsible for its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-YL)oxy]acetamido}pentanedioic acid typically involves the esterification of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl with acetic acid derivatives. The reaction conditions often include mild temperatures and the use of organic solvents like acetone and ethanol for purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-YL)oxy]acetamido}pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the chromen-2-one ring.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the acetamido moiety .
Scientific Research Applications
2-{2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-YL)oxy]acetamido}pentanedioic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of 2-{2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-YL)oxy]acetamido}pentanedioic acid involves its interaction with specific molecular targets. The chromen-2-one moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial DNA gyrase .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- [(2-Oxo-2H-chromen-7-yl)oxy]acetic acid
- Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate
Uniqueness
2-{2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-YL)oxy]acetamido}pentanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butyl and acetamido substituents differentiate it from other coumarin derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications .
Properties
Molecular Formula |
C21H25NO8 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
(2S)-2-[[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H25NO8/c1-3-4-5-13-10-19(26)30-20-12(2)16(8-6-14(13)20)29-11-17(23)22-15(21(27)28)7-9-18(24)25/h6,8,10,15H,3-5,7,9,11H2,1-2H3,(H,22,23)(H,24,25)(H,27,28)/t15-/m0/s1 |
InChI Key |
BXPINNBJLNOEOY-HNNXBMFYSA-N |
Isomeric SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.